molecular formula C8H11Cl2NO B15327950 4-(1-Aminoethyl)-2-chlorophenol hydrochloride

4-(1-Aminoethyl)-2-chlorophenol hydrochloride

Cat. No.: B15327950
M. Wt: 208.08 g/mol
InChI Key: BDLHHVNTRCBOHH-UHFFFAOYSA-N
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Description

4-(1-Aminoethyl)-2-chlorophenol hydrochloride (IUPAC name: 4-(1-aminoethyl)-2-chlorophenol hydrochloride) is a halogenated aminophenol derivative with the molecular formula C₈H₁₁Cl₂NO and CAS number 1211459-33-4 . Structurally, it features a phenol ring substituted at the 2-position with a chlorine atom and at the 4-position with a 1-aminoethyl group (-CH₂CH(NH₂)-), which is protonated as a hydrochloride salt. This compound is part of a broader class of chiral aminophenols, which are critical intermediates in asymmetric synthesis and pharmaceutical research due to their ability to act as chiral ligands, catalysts, or pharmacophores .

Properties

Molecular Formula

C8H11Cl2NO

Molecular Weight

208.08 g/mol

IUPAC Name

4-(1-aminoethyl)-2-chlorophenol;hydrochloride

InChI

InChI=1S/C8H10ClNO.ClH/c1-5(10)6-2-3-8(11)7(9)4-6;/h2-5,11H,10H2,1H3;1H

InChI Key

BDLHHVNTRCBOHH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=C(C=C1)O)Cl)N.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Pathways

Nucleophilic substitution represents a cornerstone in the synthesis of aromatic amines. For 4-(1-aminoethyl)-2-chlorophenol hydrochloride, this approach typically involves introducing the aminoethyl moiety via displacement of a leaving group (e.g., bromide or chloride) on a pre-functionalized chlorophenol derivative.

A representative route begins with 4-(1-bromoethyl)-2-chlorophenol, where the bromine atom at the ethyl side chain serves as the leaving group. Treatment with aqueous or alcoholic ammonia under reflux facilitates substitution, yielding the primary amine intermediate. Subsequent protonation with hydrochloric acid generates the hydrochloride salt. This method, analogous to protocols described in patent CN102584744B for related compounds, employs polar aprotic solvents such as dimethylformamide (DMF) to enhance nucleophilicity.

Key Reaction Parameters:

  • Solvent System: DMF or ethanol for optimal solubility and reaction kinetics.
  • Temperature: 80–100°C to accelerate substitution without promoting side reactions.
  • Catalyst: Sodium iodide (NaI) to stabilize the transition state via halogen exchange.

Reductive Amination of Ketone Precursors

Reductive amination offers an alternative route by converting a ketone intermediate into the corresponding amine. Starting with 4-(1-ketoethyl)-2-chlorophenol, condensation with an ammonia source followed by reduction yields the target amine. Sodium borohydride (NaBH₄) in tetrahydrofuran (THF)-ethanol mixtures has proven effective for this transformation, as demonstrated in the synthesis of structurally similar aminophenols.

Mechanistic Insights:

  • Imine Formation: The ketone reacts with ammonia to form an imine intermediate.
  • Reduction: NaBH₄ selectively reduces the imine to a secondary amine.
  • Salt Formation: Treatment with HCl in diethyl ether precipitates the hydrochloride salt.

This method, adapted from protocols in PMC2968043, achieves yields exceeding 85% under optimized conditions.

Advanced Methodologies and Optimization

Microwave-Assisted Synthesis

Comparative Analysis of Synthetic Routes

The table below evaluates four prominent methods based on yield, cost, and practicality:

Method Starting Material Reagents/Conditions Yield (%) Limitations
Nucleophilic Substitution 4-(1-Bromoethyl)-2-chlorophenol NH₃, DMF, 80°C, 12 h 78 Requires halogenated precursor
Reductive Amination 4-(1-Ketoethyl)-2-chlorophenol NaBH₄, THF/EtOH, 0°C, 16 h 85 Sensitive to moisture
Catalytic Hydrogenation 4-(1-Nitroethyl)-2-chlorophenol H₂, Pd/C, EtOH, 50 psi, 6 h 88* High-pressure equipment
Microwave-Assisted 2-Chlorophenol + 1-aminoethyl bromide Microwave, 150°C, 20 min 75* Specialized instrumentation

*Theorized yields based on analogous reactions in literature.

Reaction Mechanism and Stereochemical Considerations

The stereochemistry of 4-(1-aminoethyl)-2-chlorophenol hydrochloride is influenced by the synthetic route. Reductive amination, for example, may produce racemic mixtures unless chiral catalysts or resolving agents are employed. In contrast, nucleophilic substitution typically retains the configuration of the starting material, as observed in enantioselective syntheses of related chlorophenols.

Intramolecular Interactions:

  • Hydrogen Bonding: The phenolic hydroxyl group participates in intramolecular hydrogen bonding with the amine, stabilizing the molecular structure.
  • Crystal Packing: Weak N–H···Cl interactions facilitate helical chain formation in the solid state, as revealed by X-ray diffraction studies.

Characterization and Quality Control

Spectroscopic Techniques

  • ¹H NMR: Characteristic signals include a singlet for the hydroxyl proton (δ 9.2–10.0 ppm) and multiplet patterns for the ethylamine side chain (δ 2.5–3.5 ppm).
  • IR Spectroscopy: Stretching vibrations at 3300 cm⁻¹ (N–H) and 1250 cm⁻¹ (C–Cl) confirm functional group integrity.

Chromatographic Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity, critical for pharmaceutical applications. Mobile phases typically comprise acetonitrile-water mixtures with 0.1% trifluoroacetic acid.

Industrial and Environmental Considerations

Solvent Recovery Systems

Green chemistry principles advocate for solvent recycling, particularly for THF and DMF, which constitute >60% of waste in large-scale syntheses.

Byproduct Management

Bromide salts generated during nucleophilic substitution require neutralization before disposal. Patent CN105503626A highlights activated carbon filtration as an effective remediation strategy.

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminoethyl)-2-chlorophenol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

4-(1-Aminoethyl)-2-chlorophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(1-Aminoethyl)-2-chlorophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group allows the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects. The pathways involved include signal transduction and metabolic processes.

Comparison with Similar Compounds

Halogenated Derivatives of 4-(1-Aminoethyl)phenol Hydrochloride

Halogen substitution significantly influences physicochemical properties, reactivity, and biological activity. The following table compares halogenated analogs of 4-(1-aminoethyl)phenol hydrochloride:

Compound Substituent Molecular Formula CAS Number Molecular Weight Key Properties
4-(1-Aminoethyl)-2-chlorophenol hydrochloride Cl C₈H₁₁Cl₂NO 1211459-33-4 232.09 g/mol Moderate polarity; balanced steric effects
4-(1-Aminoethyl)-2-fluorophenol hydrochloride F C₈H₁₁ClFNO Not available 215.64 g/mol Higher electronegativity; enhanced H-bonding potential
4-(1-Aminoethyl)-2-bromophenol hydrochloride Br C₈H₁₁BrClNO Not available 276.54 g/mol Larger atomic radius; increased steric hindrance
4-(1-Aminoethyl)phenol hydrochloride H (no halogen) C₈H₁₂ClNO 134855-87-1 173.64 g/mol Reduced electron-withdrawing effects; simpler structure

Key Observations :

  • Bromo derivatives introduce steric bulk, which may hinder interactions in catalytic or binding sites .
  • The chloro substituent in the target compound provides a balance between electronic effects (moderate electron withdrawal) and steric profile, making it versatile for synthetic applications .

Positional Isomers

The position of the aminoethyl group on the phenol ring affects molecular symmetry and intermolecular interactions:

Compound Substituent Position Molecular Formula CAS Number Key Differences
4-(1-Aminoethyl)-2-chlorophenol hydrochloride 4-aminoethyl, 2-Cl C₈H₁₁Cl₂NO 1211459-33-4 Para-substitution enables linear H-bonding networks
3-(1-Aminoethyl)phenol hydrochloride 3-aminoethyl C₈H₁₂ClNO 105601-04-5 Meta-substitution disrupts symmetry; altered crystallinity

Key Observations :

  • Para-substituted compounds (e.g., the target molecule) often exhibit higher symmetry, facilitating crystalline packing and stable intramolecular interactions (e.g., O-H⋯N hydrogen bonds) .
  • Meta-substituted analogs may display reduced catalytic efficiency due to distorted geometry in chiral environments .

Functional Group Variations

Modifications to the aminoethyl or phenol groups alter electronic and steric properties:

Compound Functional Group Molecular Formula CAS Number Key Features
4-(1-Aminoethyl)-2-chlorophenol hydrochloride -NH₂ (aminoethyl) C₈H₁₁Cl₂NO 1211459-33-4 Basic amine; participates in H-bonding
4-(1-Amino-2,2,2-trifluoroethyl)phenol hydrochloride -NH₂-CF₃ (trifluoroethyl) C₈H₉ClF₃NO 2703756-58-3 Strong electron withdrawal; increased acidity
(S)-Methyl 4-(1-aminoethyl)benzoate hydrochloride -COOCH₃ (methyl ester) C₁₀H₁₄ClNO₂ 847728-91-0 Reduced acidity; enhanced lipophilicity

Key Observations :

  • The trifluoroethyl group in CAS 2703756-58-3 increases the phenol’s acidity (pKa reduction), enhancing solubility in basic media .
  • Methyl ester derivatives (e.g., CAS 847728-91-0) are less polar, favoring membrane permeability in biological systems .

Complex Aminophenol Derivatives

Advanced analogs with cyclopentyl or aryl groups demonstrate expanded applications:

Compound Structure Key Applications
4-Chloro-2-((1R)-1-{[(R)-(2-chlorophenyl)(cyclopentyl)methyl]amino}ethyl)phenol Cyclopentyl and chlorophenyl substituents Asymmetric catalysis; chiral ligand synthesis
4-(1-Aminoethyl)-2-chlorophenol hydrochloride Simple chloro and aminoethyl groups Intermediate for drug discovery

Key Observations :

  • Complex derivatives (e.g., and ) exhibit higher molecular weights and lipophilicity, making them suitable for enantioselective reactions .
  • The target compound’s simpler structure offers synthetic flexibility for derivatization .

Biological Activity

4-(1-Aminoethyl)-2-chlorophenol hydrochloride, a derivative of chlorophenol, has garnered attention in pharmaceutical and toxicological research due to its diverse biological activities. This compound is known for its potential therapeutic applications and its role in inducing various biological responses. This article reviews the biological activity of this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

PropertyValue
Molecular Formula C8H10ClN1O
Molecular Weight 175.63 g/mol
IUPAC Name 4-(1-Aminoethyl)-2-chlorophenol hydrochloride

4-(1-Aminoethyl)-2-chlorophenol hydrochloride exerts its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Reactive Oxygen Species (ROS) Generation : It can induce oxidative stress by generating ROS, which may contribute to its cytotoxic effects.
  • Protein Interactions : The compound interacts with various proteins, influencing their activity and stability, which is critical in cellular signaling pathways.

Antimicrobial Activity

Research indicates that 4-(1-Aminoethyl)-2-chlorophenol hydrochloride possesses significant antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effective inhibition of growth. For instance:

  • Staphylococcus aureus : Exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL.
  • Escherichia coli : Showed an MIC of 64 µg/mL.

These findings suggest its potential as an antibacterial agent in clinical settings.

Cytotoxicity and Nephrotoxicity

Studies have highlighted the nephrotoxic effects of 4-(1-Aminoethyl)-2-chlorophenol hydrochloride. In vivo experiments conducted on Fischer 344 rats revealed:

  • Dose-dependent Nephrotoxicity : Administration at doses of 0.8 mmol/kg resulted in significant renal damage characterized by increased proteinuria and elevated blood urea nitrogen (BUN) levels.
  • Histopathological Changes : Examination of kidney tissues showed marked proximal tubular damage.

These results indicate that while the compound may have therapeutic potential, caution is warranted due to its nephrotoxic effects at higher doses .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 4-(1-Aminoethyl)-2-chlorophenol hydrochloride against multi-drug resistant bacterial strains. The results demonstrated a notable reduction in bacterial load in treated groups compared to controls, supporting its potential use in developing new antimicrobial agents .

Case Study 2: Toxicological Assessment

In another investigation focusing on the toxicological profile, the compound was administered to rats over a period of two weeks. Observations included:

  • Increased diuresis and glucosuria.
  • Histopathological analysis confirmed structural alterations in renal tissues.

This study underscores the importance of assessing both efficacy and safety profiles when considering this compound for therapeutic applications .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 4-(1-Aminoethyl)-2-chlorophenol hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via selective chlorination of phenolic precursors. For example, chlorination of 4-aminophenol derivatives using chlorine gas in aqueous or organic solvents under controlled pH and temperature conditions ensures regioselectivity at the 2-position . Optimizing stoichiometry (e.g., molar ratios of Cl₂ to precursor) and reaction time minimizes byproducts like 2,6-dichloro derivatives. Post-synthesis, purification via crystallization (e.g., using ethanol/water mixtures) enhances purity (>95%) . Reduction steps involving NaBH₄ in THF/ethanol at 273 K are critical for stabilizing the aminoethyl group while avoiding over-reduction .

Q. Which analytical techniques are most effective for characterizing the structural and enantiomeric purity of this compound?

  • Methodological Answer :

  • Chiral HPLC : Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) with UV detection to resolve enantiomers. Mobile phases like hexane/isopropanol (90:10) with 0.1% diethylamine improve resolution .
  • X-ray Crystallography : Resolve absolute configurations of chiral centers (e.g., R/R configurations confirmed via intramolecular H-bonding patterns) .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 3.1–3.3 ppm for aminoethyl groups) .

Q. How does the chlorine substituent at the 2-position influence the compound’s solubility and stability?

  • Methodological Answer : The 2-Cl group increases hydrophobicity (logP ~1.8) compared to non-chlorinated analogs, reducing aqueous solubility. Stability studies under varying pH (2–9) and temperature (4–40°C) show optimal storage at 4°C in anhydrous conditions to prevent HCl dissociation. Accelerated degradation assays (e.g., 40°C/75% RH for 4 weeks) quantify decomposition products via LC-MS .

Advanced Research Questions

Q. How can researchers optimize enantiomeric excess (ee) during synthesis for applications in asymmetric catalysis?

  • Methodological Answer :

  • Chiral Auxiliaries : Use (R)- or (S)-1-phenylethylamine during condensation to induce stereoselectivity. Kinetic resolution via enzymatic catalysts (e.g., lipases) further enhances ee (>98%) .
  • Dynamic Kinetic Resolution : Employ palladium catalysts in hydrogenation to invert configurations of undesired enantiomers .
  • Data-Driven Optimization : Design of Experiments (DoE) models (e.g., response surface methodology) correlate temperature, solvent polarity, and catalyst loading with ee outcomes .

Q. What experimental strategies resolve contradictions in reported receptor binding affinities (e.g., serotonin vs. dopamine receptors)?

  • Methodological Answer :

  • Competitive Binding Assays : Use radiolabeled ligands (e.g., ³H-serotonin) in HEK-293 cells expressing recombinant receptors. IC₅₀ values are normalized to account for batch-to-batch variability in receptor expression levels .
  • Functional Assays : Measure cAMP accumulation or calcium flux to distinguish agonist/antagonist behavior. Contradictions may arise from differences in cell lines (e.g., CHO vs. HEK) or assay buffers .
  • Meta-Analysis : Pool data from PubChem and EPA DSSTox to identify outliers caused by impurities (e.g., residual solvents affecting IC₅₀) .

Q. How do researchers design structure-activity relationship (SAR) studies to evaluate substituent effects on biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituent variations (e.g., 4-F, 2-Br) via nucleophilic aromatic substitution. Compare logD, pKa, and steric parameters using Molinspiration or SwissADME .
  • Biological Testing : Use standardized in vitro models (e.g., neuronal cell lines for neurotransmitter modulation) and in vivo zebrafish assays for blood-brain barrier penetration .
  • Data Integration : QSAR models (e.g., CoMFA) correlate electronic (Hammett σ) and steric (Taft Es) parameters with IC₅₀ values to prioritize analogs .

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